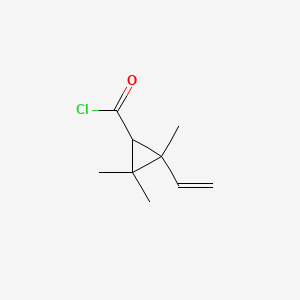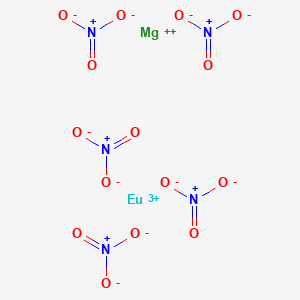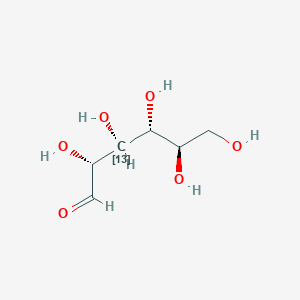![molecular formula C28H48N4O18 B566711 GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 1304646-03-4](/img/structure/B566711.png)
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
Vue d'ensemble
Description
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as GlcNAcβ13GalNAcαThr or G13GT, is a branched tetrasaccharide composed of three N-acetylglucosamine (GlcNAc) molecules and one GalNAc molecule connected by three β-1-3 and one β-1-6 linkages. It is a common component of N-linked glycoproteins and glycolipids, and is found in many organisms, including humans. G13GT plays a significant role in numerous biological processes, including cell adhesion, recognition, and signaling.
Applications De Recherche Scientifique
Glycosyltransferases and Related Genes
- Field : Biochemistry
- Application : The compound is involved in the synthesis of poly-N-acetyllactosamines, which are attached to glycoproteins and glycolipids . This process is crucial for the formation of developmental antigens in carbohydrates .
- Methods : The enzyme N-acetyllactosamine extension enzyme adds N-acetylglucosamine to the galactose terminal of N-acetyllactosamine attached to glycoproteins and glycolipids . After birth, the N-acetyllactosamine is extended and then branched to form Galβ1→4GlcNAcβ1→3 (Galβ1→4GlcNAcβ1→6) Galβ1→R, I-antigen .
- Results : This process is the first example of developmental antigen formation in carbohydrates .
T Cell Activation and Development
- Field : Immunology
- Application : The compound plays a role in many important biological processes such as T cell activation, T cell development, leukemia, immunodeficiencies, and cancer metastasis .
- Methods : A glycosyltransferase, core2 β1-6GlcNAc transferase (C2GnT), catalyzes the transfer of GlcNAc to Galβ1→3GalNAc in O-glycans, resulting in the conversion of Galβ1→3GalNAc, core1 to Galβ1→3 (GlcNAcβ1→6)GalNAc, core2 .
- Results : This branch formation has been demonstrated in many important biological processes .
Cancer Research
- Field : Oncology
- Application : The compound has been detected in human ovarian cancer marker CA125, human uterine endometrial cancer cell line SNG-S, human colon cancer cells, indicating B3GNT3 expression in these cells/tissues . Also, tri/tetra-antennary N-glycans containing polylactosamines on the β1,6-branch act on a variety of malignant phenotypes of tumor cells .
- Methods : The compound is involved in the formation of branch Galβ1→3 (GlcNAcβ1→6)GalNAc in O-glycans .
- Results : These structures affect cell proliferation and metastatic potential .
Production of Biochemical Reagents
- Field : Biochemistry
- Application : The compound is used as a biochemical reagent for life science related research .
- Methods : The compound is synthesized and used in various biochemical experiments .
- Results : The outcomes of these experiments can vary widely depending on the specific research context .
Production of N-Acetylglucosamine (GlcNAc)
- Field : Industrial Biotechnology
- Application : GlcNAc is a monosaccharide that polymerizes linearly through (1,4)-β-linkages. It is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .
- Methods : GlcNAc is produced using chitin as a substrate, by chemical, enzymatic and biotransformation methods .
- Results : GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields .
Enzymatic Hydrolysis of Chitin
- Field : Enzymology
- Application : The enzymatic hydrolysis of chitin is a promising way because it is green, effective, and product-specific .
- Methods : Chitinolytic enzymes include endo-chitinases, exo-chitinases, and β-N-acetylglucosaminidases (GlcNAcases). The role of GlcNAcases is to hydrolyse N-acetyl chitooligosaccharides to produce GlcNAc as the end product .
- Results : GlcNAc has been widely used in the production of sialic acid, bioethanol, and single-cell proteins, and as a pharmaceutical therapy for gastrointestinal inflammation disorders, osteoarthritis, and cancer diagnosis .
Production of Sialic Acid
- Field : Biochemistry
- Application : GlcNAc has been widely used in the production of sialic acid .
- Methods : The enzymatic hydrolysis of chitin is a promising way because it is green, effective, and product-specific . Chitinolytic enzymes include endo-chitinases, exo-chitinases, and β-N-acetylglucosaminidases (GlcNAcases). The role of GlcNAcases is to hydrolyse N-acetyl chitooligosaccharides to produce GlcNAc as the end product .
- Results : The production of sialic acid from GlcNAc has been reported .
Production of Bioethanol
- Field : Bioenergy
- Application : GlcNAc has been used in the production of bioethanol .
- Methods : The enzymatic hydrolysis of chitin is used to produce GlcNAc, which is then used to produce bioethanol .
- Results : The production of bioethanol from GlcNAc has been reported .
Pharmaceutical Therapeutics
- Field : Pharmacology
- Application : GlcNAc has been used as a pharmaceutical therapy for gastrointestinal inflammation disorders, osteoarthritis, and cancer diagnosis .
- Methods : The enzymatic hydrolysis of chitin is used to produce GlcNAc, which is then used in pharmaceutical therapeutics .
- Results : The use of GlcNAc in pharmaceutical therapeutics has been reported .
Propriétés
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHOSGHOVCLLL-NQHHJXOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693688 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr | |
CAS RN |
1304646-03-4 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)


![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)



![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)
![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)